
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety and a trifluoromethylphenyl group, which contribute to its unique chemical properties and biological activities.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with neuronal voltage-sensitive sodium channels .
Mode of Action
It is suggested that similar compounds may bind to neuronal voltage-sensitive sodium channels, which could potentially alter the electrical activity of neurons .
Biochemical Pathways
The interaction with neuronal voltage-sensitive sodium channels suggests that it may influence the propagation of action potentials in neurons .
Result of Action
Based on its potential interaction with neuronal voltage-sensitive sodium channels, it may influence neuronal excitability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route includes the reaction of 4-phenylpiperazine with 2-chloro-1-(3-trifluoromethyl)phenylethanone under basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylpiperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its binding affinity to certain receptors and enzymes.
Medicine: Explored for its anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparación Con Compuestos Similares
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Shares a similar phenylpiperazine structure but lacks the trifluoromethyl group.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Contains a pyrimidine ring instead of the oxalamide moiety.
Uniqueness
N1-(2-(4-phenylpiperazin-1-yl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both the phenylpiperazine and trifluoromethylphenyl groups, which contribute to its distinct chemical and biological properties. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-4-6-17(15-16)26-20(30)19(29)25-9-10-27-11-13-28(14-12-27)18-7-2-1-3-8-18/h1-8,15H,9-14H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFWUFDXAIHMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

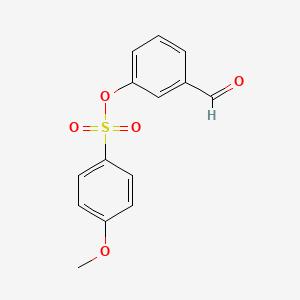
![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(3,4-dichlorobenzyl)-2-propenamide](/img/structure/B2642123.png)
![4-(dimethylsulfamoyl)-N-[(2E)-4-(4-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2642126.png)
![2-(methylsulfanyl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2642127.png)
![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-phenylpropanamide](/img/structure/B2642128.png)
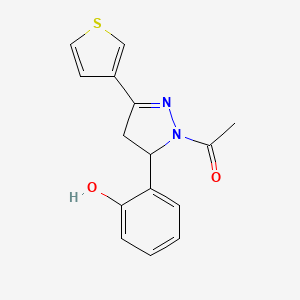
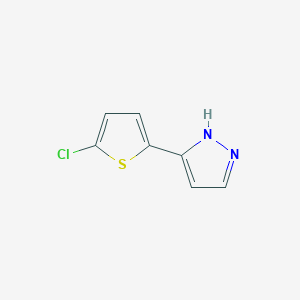
![N-[(2-chlorophenyl)methyl]-5-(2-methoxyethyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642134.png)
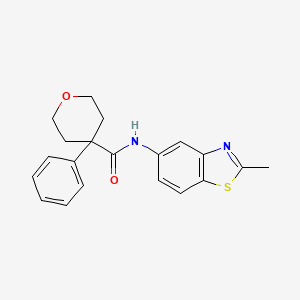
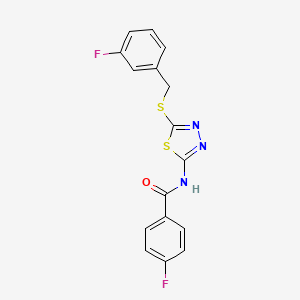
![2-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]acetamide](/img/structure/B2642137.png)
![ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2642138.png)
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2642140.png)
